molecular formula C28H37FN4O4S B039780 N-Formyl-Met-Leu-Phe-o-fluorobenzylamide CAS No. 112898-02-9

N-Formyl-Met-Leu-Phe-o-fluorobenzylamide

Cat. No.: B039780
CAS No.: 112898-02-9
M. Wt: 544.7 g/mol
InChI Key: LTOZIPKEOGLEJO-UHFFFAOYSA-N
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Description

N-[1-[(2-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide is a complex organic compound that features a variety of functional groups, including amides, fluorinated aromatic rings, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(2-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide typically involves multi-step organic synthesis. Key steps may include:

    Formation of the fluorinated aromatic amine: This can be achieved through nucleophilic aromatic substitution reactions.

    Amide bond formation: Using coupling reagents such as EDCI or DCC in the presence of a base like DIPEA.

    Introduction of the sulfanyl group: This might involve thiol-ene reactions or nucleophilic substitution with thiol-containing reagents.

Industrial Production Methods

Industrial production would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or mCPBA.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like LiAlH4 or NaBH4.

    Substitution: The fluorinated aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, mCPBA.

    Reducing agents: LiAlH4, NaBH4.

    Coupling reagents: EDCI, DCC.

    Bases: DIPEA, TEA.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in transition metal catalysis.

    Material Science: Incorporation into polymers for enhanced properties.

Biology

    Enzyme Inhibition: Potential inhibitor of proteases or kinases.

    Receptor Modulation: Possible modulator of G-protein coupled receptors.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

    Diagnostics: Use in imaging agents for diagnostic purposes.

Industry

    Agriculture: Potential use in the development of new agrochemicals.

    Cosmetics: Incorporation into formulations for enhanced efficacy.

Mechanism of Action

The mechanism of action of N-[1-[(2-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide would depend on its specific biological target. Generally, it could involve:

    Binding to active sites: Inhibiting enzyme activity by occupying the active site.

    Receptor interaction: Modulating receptor activity by binding to receptor sites.

    Pathway modulation: Affecting signaling pathways by interacting with key proteins.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-[(2-chlorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide
  • **N-[1-[(2-bromophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide

Uniqueness

    Fluorine Substitution: The presence of a fluorine atom can significantly alter the compound’s pharmacokinetic properties, such as metabolic stability and membrane permeability.

    Sulfanyl Group: This group can enhance binding affinity to certain biological targets.

Biological Activity

N-Formyl-Met-Leu-Phe-o-fluorobenzylamide is a synthetic derivative of the tripeptide N-Formyl-Met-Leu-Phe (fMLP), known for its significant biological activity, particularly in immunology. This compound is primarily recognized for its role as a potent chemoattractant for neutrophils, contributing to immune responses and cell signaling.

Chemical Structure and Properties

  • Molecular Formula : C₂₁H₂₅N₃O₂S
  • Molecular Weight : Approximately 426.51 g/mol
  • Structure : The compound features a formyl group, methionine, leucine, and phenylalanine residues along with an o-fluorobenzylamide moiety, which enhances its stability and biological activity.

This compound functions as an agonist for the formyl peptide receptor 1 (FPR1), which is predominantly expressed on neutrophils. The interaction between the compound and FPR1 initiates a series of intracellular signaling pathways that lead to:

  • Chemotaxis : The directed movement of neutrophils towards sites of inflammation or infection.
  • Cell Activation : Enhanced degranulation and superoxide production, critical for microbial killing.

Interaction with Neutrophils

Research indicates that this compound binds specifically to FPR1 with a dissociation constant (Ki) of approximately 38 nM, demonstrating its high affinity for this receptor . This binding triggers intracellular signaling cascades involving GTP-binding proteins that regulate various neutrophil functions, including:

  • Cell Migration : Increased expression of adhesion molecules facilitating neutrophil migration to inflamed tissues.
  • Reactive Oxygen Species (ROS) Production : Enhanced production of ROS necessary for pathogen clearance.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
Chemotaxis Induces neutrophil migration towards inflammatory sites.
Degranulation Stimulates release of enzymes from neutrophil granules.
Superoxide Production Promotes generation of reactive oxygen species.
Inflammatory Response Modulation Influences cytokine release and immune cell recruitment.

Study 1: Neutrophil Activation by fMLP Derivatives

A study investigated the effects of various fMLP derivatives, including this compound, on human neutrophils. The findings demonstrated that this compound significantly enhanced neutrophil chemotaxis and superoxide production compared to controls .

Study 2: Role in Inflammatory Diseases

Research has shown that patients with chronic inflammatory conditions exhibit altered responses to fMLP derivatives. For instance, increased receptor expression was noted in neutrophils from patients with emphysema, correlating with heightened chemotactic responses . This suggests a potential role for this compound in understanding and treating inflammatory diseases.

Properties

IUPAC Name

N-[1-[(2-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37FN4O4S/c1-19(2)15-24(32-27(36)23(31-18-34)13-14-38-3)28(37)33-25(16-20-9-5-4-6-10-20)26(35)30-17-21-11-7-8-12-22(21)29/h4-12,18-19,23-25H,13-17H2,1-3H3,(H,30,35)(H,31,34)(H,32,36)(H,33,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOZIPKEOGLEJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2F)NC(=O)C(CCSC)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37FN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400955
Record name N-Formyl-Met-Leu-Phe-o-fluorobenzylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112898-02-9
Record name N-Formyl-Met-Leu-Phe-o-fluorobenzylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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